N-(2-fluorophenyl)-2-hydroxy-5-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(2-fluorophenyl)-2-hydroxy-5-(morpholine-4-sulfonyl)benzamide: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a fluorophenyl group, a hydroxy group, and a morpholine-4-sulfonyl group attached to a benzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-hydroxy-5-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, while the hydroxy group is added via a hydroxylation reaction. The morpholine-4-sulfonyl group is incorporated using a sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-hydroxy-5-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzamides. These derivatives often exhibit different chemical and biological properties, making them valuable for further research .
Scientific Research Applications
N-(2-fluorophenyl)-2-hydroxy-5-(morpholine-4-sulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-hydroxy-5-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets in cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making the compound a valuable tool for studying biological processes and developing new therapies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
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Properties
Molecular Formula |
C17H17FN2O5S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H17FN2O5S/c18-14-3-1-2-4-15(14)19-17(22)13-11-12(5-6-16(13)21)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |
InChI Key |
AEAAEGNHLWFCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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